
(2R)-2-hydroxy-4-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-hydroxy-4-oxopentanoic acid, also known as 2-ketogluconic acid (2-KGA), is a five-carbon sugar acid that plays a crucial role in various biochemical processes. This compound is a key intermediate in the metabolic pathway of glucose, and it is produced by the oxidation of glucose through the pentose phosphate pathway. 2-KGA has been extensively studied for its potential applications in the fields of microbiology, pharmaceuticals, and biotechnology.
Wirkmechanismus
The mechanism of action of 2-KGA is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways in microorganisms. 2-KGA has been shown to inhibit the activity of enzymes involved in the biosynthesis of cell walls and nucleic acids, leading to the disruption of microbial growth and proliferation.
Biochemische Und Physiologische Effekte
2-KGA has been shown to have various biochemical and physiological effects on microorganisms and mammalian cells. In microorganisms, 2-KGA has been shown to inhibit the growth and proliferation of various bacterial and fungal species. In mammalian cells, 2-KGA has been shown to have antioxidant and anti-inflammatory properties, as well as the ability to regulate glucose metabolism and insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-KGA in lab experiments include its stability, low toxicity, and ability to inhibit microbial growth. However, the limitations of using 2-KGA include its high cost, limited availability, and potential interference with other metabolic pathways.
Zukünftige Richtungen
There are several future directions for the study of 2-KGA, including the development of new synthesis methods, the investigation of its potential applications in drug delivery and biotechnology, and the elucidation of its mechanism of action. Additionally, further research is needed to explore the potential of 2-KGA as a therapeutic agent for various diseases, including cancer and diabetes.
Conclusion:
In conclusion, 2-KGA is a five-carbon sugar acid that plays a crucial role in various biochemical processes. It can be synthesized through various methods and has potential applications in microbiology, pharmaceuticals, and biotechnology. Further research is needed to fully understand its mechanism of action and explore its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 2-KGA can be achieved through various methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation. Chemical synthesis involves the oxidation of glucose using strong oxidizing agents such as nitric acid or potassium permanganate. Enzymatic synthesis involves the use of glucose dehydrogenase or glucose oxidase enzymes to catalyze the oxidation of glucose to 2-KGA. Microbial fermentation involves the use of microorganisms such as Gluconobacter oxydans or Pseudomonas aeruginosa to convert glucose to 2-KGA.
Wissenschaftliche Forschungsanwendungen
2-KGA has been extensively studied for its potential applications in various scientific fields. In microbiology, 2-KGA has been shown to have antimicrobial properties against a wide range of bacteria and fungi. In pharmaceuticals, 2-KGA has been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs. In biotechnology, 2-KGA has been studied for its potential use as a platform chemical for the production of various chemicals and materials.
Eigenschaften
CAS-Nummer |
150337-73-8 |
|---|---|
Produktname |
(2R)-2-hydroxy-4-oxopentanoic acid |
Molekularformel |
C5H8O4 |
Molekulargewicht |
132.11 g/mol |
IUPAC-Name |
(2R)-2-hydroxy-4-oxopentanoic acid |
InChI |
InChI=1S/C5H8O4/c1-3(6)2-4(7)5(8)9/h4,7H,2H2,1H3,(H,8,9)/t4-/m1/s1 |
InChI-Schlüssel |
QTSNVMMGKAPSRT-SCSAIBSYSA-N |
Isomerische SMILES |
CC(=O)C[C@H](C(=O)O)O |
SMILES |
CC(=O)CC(C(=O)O)O |
Kanonische SMILES |
CC(=O)CC(C(=O)O)O |
Synonyme |
Pentanoic acid, 2-hydroxy-4-oxo-, (R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



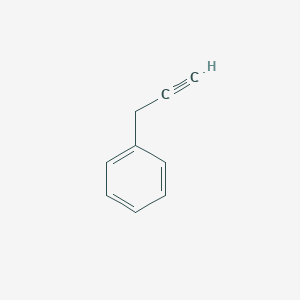
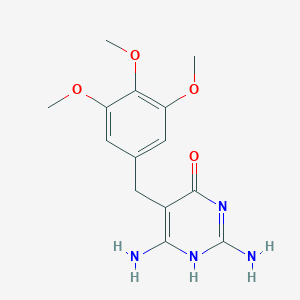
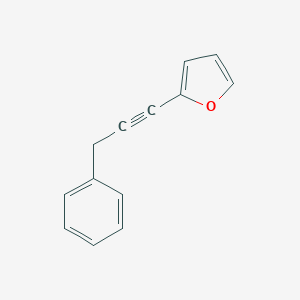
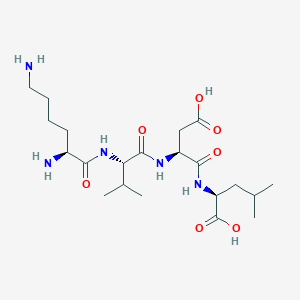
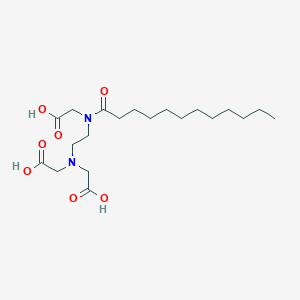
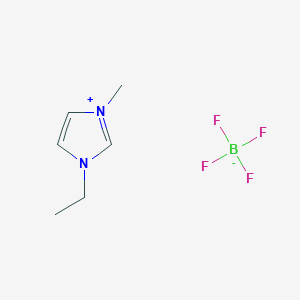
![Benzoic acid, 4-[4-(phenylmethoxy)phenoxy]-](/img/structure/B125615.png)
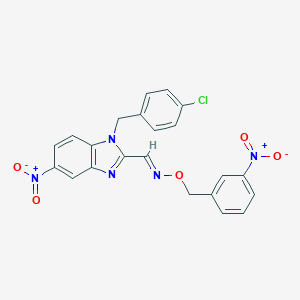
![2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B125623.png)
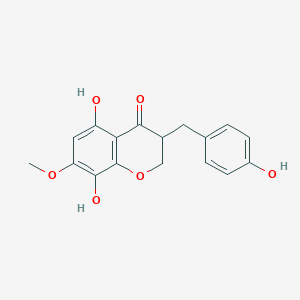
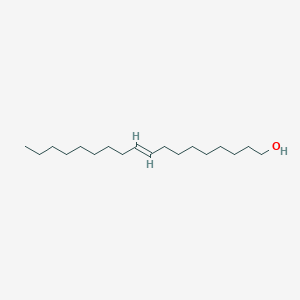
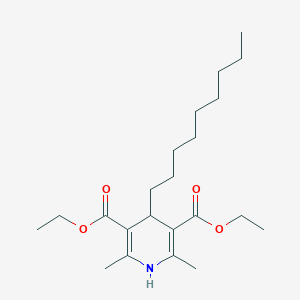
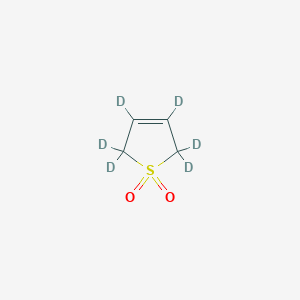
![tert-butyl N-[(3S)-thiolan-3-yl]carbamate](/img/structure/B125633.png)